molecular formula C18H26ClN3O5S B2609199 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 898425-98-4

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2609199
CAS No.: 898425-98-4
M. Wt: 431.93
InChI Key: QQNXXKNXRBCYRS-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H26ClN3O5S and its molecular weight is 431.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing various sulfonyl piperidine derivatives to explore their potential applications. For example, Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and characterized its structure using X-ray crystallography, revealing the piperidine ring's chair conformation and the geometry around the sulfur atom. This study illustrates the interest in understanding the molecular structure of sulfonyl piperidine compounds for potential applications in drug development and material science (Girish et al., 2008).

Potential Pharmacological Applications

Related research by Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, evaluating them as potential drug candidates for Alzheimer’s disease treatment. The study aimed to explore the enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, demonstrating the potential of sulfonyl piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Applications in Material Science

The structural characteristics of sulfonyl piperidine derivatives, such as those studied by Benakaprasad et al. (2007), provide valuable insights into their potential applications beyond pharmacology, including material science. Understanding these compounds' crystal structure can inform the design of new materials with specific properties, such as conductivity or reactivity (Benakaprasad et al., 2007).

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O5S/c1-27-13-11-21-18(24)17(23)20-10-9-15-4-2-3-12-22(15)28(25,26)16-7-5-14(19)6-8-16/h5-8,15H,2-4,9-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNXXKNXRBCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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